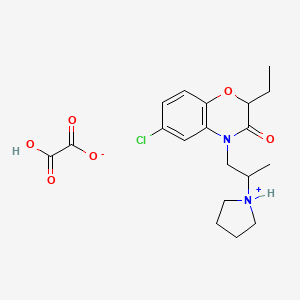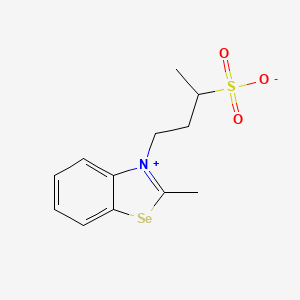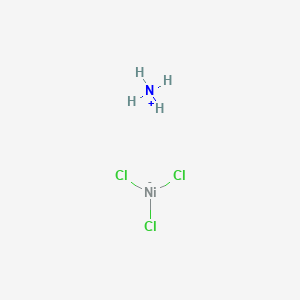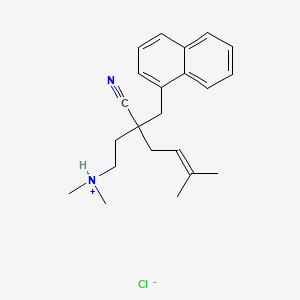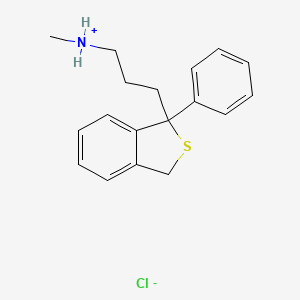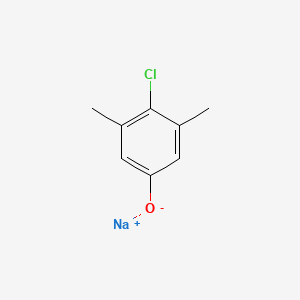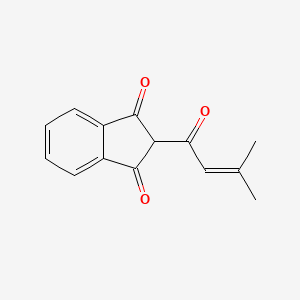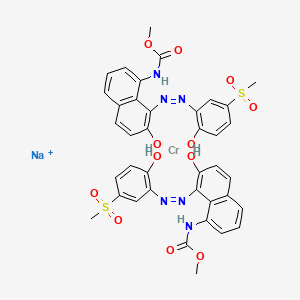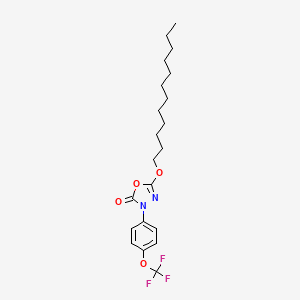
3,3-Dimethyl-1,5-dioxonane-6,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,5-dioxonane-6,9-dione is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its unique structure, which includes a dioxonane ring with two ketone groups at positions 1 and 5, and two methyl groups at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxonane-6,9-dione typically involves the reaction of neopentyl glycol with succinic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,5-dioxonane-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,5-dioxonane-6,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,5-dioxonane-6,9-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products . The specific pathways involved depend on the nature of the enzyme and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-1,4-dioxane-2,5-dione .
- 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione .
- 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione .
Uniqueness
3,3-Dimethyl-1,5-dioxonane-6,9-dione is unique due to its specific ring structure and the presence of two ketone groups at positions 1 and 5. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Additionally, the presence of two methyl groups at position 3 enhances its stability and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
7445-18-3 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3,3-dimethyl-1,5-dioxonane-6,9-dione |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-12-7(10)3-4-8(11)13-6-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
OYTPRMNLNFBYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)CCC(=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


